![molecular formula C18H31NO4 B1435194 1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol CAS No. 1447715-44-7](/img/structure/B1435194.png)
1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol
Overview
Description
This compound is also known as Bisoprolol Related Compound D . It is a synthetic selective beta2-adrenergic receptor antagonist. The molecular formula is C19H33NO5 .
Synthesis Analysis
During the synthesis and scale up of Bisoprolol, several related compounds will be generated . The synthetic methodologies will be useful in the future for the synthesis of other related compounds and analogues of the Bisoprolol .Molecular Structure Analysis
The molecular formula of this compound is C19H33NO5 . The average mass is 355.469 Da and the monoisotopic mass is 355.235870 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 468.9±45.0 °C at 760 mmHg, and a flash point of 237.4±28.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 14 freely rotating bonds . The polar surface area is 69 Å2 .Scientific Research Applications
Bisoprolol EP Impurity B: Scientific Research Applications
Pharmaceutical Research and Development: Bisoprolol EP Impurity B is utilized in pharmaceutical research, particularly in the development of new drugs. It serves as a reference standard for laboratory tests prescribed in pharmacopoeias, aiding in analytical method development, method validation, and quality control during the commercial production of Bisoprolol .
Regulatory Compliance: This compound is supplied with detailed characterization data compliant with regulatory guidelines, which is essential for Abbreviated New Drug Application (ANDA) filings or during commercial production .
Identification of Unknown Impurities: It aids in the identification of unknown impurities during drug synthesis and manufacturing .
Genotoxicity Assessment: Bisoprolol impurities are used in assessing the genotoxic potential of pharmaceutical products .
Stability Studies: These impurities are also useful in stability studies to determine the shelf life of drugs .
Mechanism of Action
As a beta-blocker, this compound affects the heart and circulation of blood in the arteries and veins . It selectively blocks beta 1-adrenoceptor . The action of endogenous catecholamine epinephrine (adrenaline) and norepinephrine (noradrenaline) in particular, an β-adrenergic receptors are blocked by β-blockers .
Future Directions
properties
IUPAC Name |
1-(propan-2-ylamino)-3-[4-(2-propoxyethoxymethyl)phenoxy]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-4-9-21-10-11-22-13-16-5-7-18(8-6-16)23-14-17(20)12-19-15(2)3/h5-8,15,17,19-20H,4,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQJXQPOCNDBDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol | |
CAS RN |
1447715-44-7 | |
Record name | 1-((1-Methylethyl)amino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1447715447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((1-METHYLETHYL)AMINO)-3-(4-((2-PROPOXYETHOXY)METHYL)PHENOXY)-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9JBH3LZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.